molecular formula C24H22N2O3S2 B2864509 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide CAS No. 941986-96-5

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide

Cat. No. B2864509
CAS RN: 941986-96-5
M. Wt: 450.57
InChI Key: ORVGCGGFDGGBQT-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The title compound was synthesized as described above; yield 58%, 1H NMR (CDCl3, 500 MHz): δ 7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H); 13C NMR (CDCl3, 125 MHz): 166.4, 141.5, 141.1, 134.6, 132.5, 130.2, 129.5, 129.4, 129.4, 129.1, 128.9, 128.1, 126.6, 122.9, 44.3; MS (ESI): m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using 1H, 13C, UV, IR, and mass spectral data .

Scientific Research Applications

Cancer Treatment

Benzothiazole derivatives have been extensively studied for their potential in cancer therapy. They exhibit a range of biological activities that can be harnessed to target various forms of cancer. For instance, certain benzothiazole compounds have been shown to possess optical properties that can be utilized in photodynamic therapy, a treatment that uses light-sensitive medication and a light source to destroy cancer cells .

Antibacterial Applications

The antibacterial properties of benzothiazole derivatives make them candidates for the development of new antibiotics. Research has demonstrated their effectiveness against a variety of bacterial strains, which is crucial in the face of rising antibiotic resistance .

Anticonvulsant Activity

Benzothiazole derivatives have been explored for their anticonvulsant activity, which is beneficial in the treatment of epilepsy and other seizure disorders. Their ability to modulate neurotransmitter levels in the brain makes them valuable in this field .

Antidiabetic Effects

The prevalence of diabetes has led to a search for new therapeutic agents. Benzothiazole derivatives have shown promise in this area, with some compounds exhibiting the ability to influence insulin release and glucose metabolism .

Antifungal Properties

Fungal infections are a significant health concern, and benzothiazole derivatives offer a potential solution. Their antifungal activity has been validated in various studies, suggesting their use in antifungal drug development .

Anti-inflammatory Properties

The anti-inflammatory properties of benzothiazole derivatives have been the subject of research, particularly in the context of chronic inflammatory diseases. Novel derivatives have been synthesized and evaluated for their effectiveness in inhibiting enzymes like COX-1 and COX-2, which play a role in the inflammatory process .

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given that thiazoles are found in many potent biologically active compounds . Additionally, further studies could be conducted to understand its mechanism of action and potential applications in drug development.

properties

IUPAC Name

4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c27-23(16-9-17-31(28,29)20-12-5-2-6-13-20)26(18-19-10-3-1-4-11-19)24-25-21-14-7-8-15-22(21)30-24/h1-8,10-15H,9,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVGCGGFDGGBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide

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